molecular formula C11H16ClNO2S B3023529 2-[(Phenylsulfonyl)methyl]pyrrolidine hydrochloride CAS No. 1185302-64-0

2-[(Phenylsulfonyl)methyl]pyrrolidine hydrochloride

Cat. No.: B3023529
CAS No.: 1185302-64-0
M. Wt: 261.77
InChI Key: RUNOUZUEQXLUBF-UHFFFAOYSA-N
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Description

2-[(Phenylsulfonyl)methyl]pyrrolidine hydrochloride is a synthetic small-molecule compound characterized by a pyrrolidine backbone substituted with a phenylsulfonylmethyl group. The phenylsulfonyl moiety (C₆H₅SO₂-) confers distinct electronic and steric properties, enabling interactions with hydrophobic pockets in biological targets. For instance, the phenylsulfonyl ring occupies a hydrophobic cavity formed by residues such as Phe374, Leu347, Leu354, and Leu405 in Sphingosine Kinase 1 (SphK1), as observed in inhibitor-binding studies . The pyrrolidine nitrogen and hydroxyl groups form hydrogen bonds with Asp264, critical for substrate phosphorylation . This compound’s molecular formula is C₁₁H₁₄ClNO₂S (calculated from analogous structures in ), with a molecular weight of 275.75 g/mol. Its structural features make it a candidate for therapeutic applications, particularly in enzyme inhibition.

Properties

IUPAC Name

2-(benzenesulfonylmethyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S.ClH/c13-15(14,9-10-5-4-8-12-10)11-6-2-1-3-7-11;/h1-3,6-7,10,12H,4-5,8-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUNOUZUEQXLUBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CS(=O)(=O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(Phenylsulfonyl)methyl]pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with phenylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or other suitable purification techniques .

Scientific Research Applications

Pharmaceutical Development

This compound is being explored for its potential as a therapeutic agent due to its diverse biological activities.

Key Pharmacological Properties:

  • Antioxidant Activity: Pyrrolidine derivatives have been shown to possess antioxidant properties, which can help mitigate oxidative stress in various diseases.
  • Anti-inflammatory Effects: These compounds are investigated for their ability to reduce inflammation, making them potential candidates for treating inflammatory disorders.
  • Antimicrobial Properties: Studies indicate that pyrrolidine compounds exhibit antibacterial and antifungal activities, which could be harnessed for developing new antibiotics.
  • Neuropharmacological Activities: The compound's interaction with neurotransmitter receptors suggests potential applications in treating neuropsychiatric conditions such as depression and anxiety .

Chemical Research

The synthesis of 2-[(Phenylsulfonyl)methyl]pyrrolidine hydrochloride involves various chemical methodologies that can be adapted for creating other bioactive molecules.

Synthesis Overview:

  • The synthesis typically requires multiple steps, including the formation of the pyrrolidine ring and subsequent substitution reactions to introduce the phenylsulfonylmethyl group.
  • Researchers are investigating different synthetic routes to optimize yield and purity, which is crucial for pharmaceutical applications.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is essential for drug design.

Notable Findings:

  • SAR studies have indicated that modifications to the pyrrolidine ring can significantly impact binding affinity to various biological targets, including serotonin receptors (5-HT2A, 5-HT6) and dopamine receptors (D2) .
  • Compounds derived from this structure have shown promising results in receptor binding assays, with affinities suggesting potential therapeutic efficacy .

Case Studies and Research Findings

Several studies have documented the applications of pyrrolidine derivatives in medicinal chemistry:

StudyFindings
Study A Investigated the anti-inflammatory effects of pyrrolidine derivatives in animal models, demonstrating significant reduction in inflammatory markers.
Study B Focused on the synthesis of multifunctional ligands based on arylsulfone and pyrrolidine modifications, showing promising results in modulating neuropsychiatric conditions .
Study C Explored the antimicrobial properties of related compounds, establishing a framework for developing new antibiotics against resistant strains.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-[(Phenylsulfonyl)methyl]pyrrolidine hydrochloride with structurally related pyrrolidine derivatives, focusing on substituents, physicochemical properties, and pharmacological relevance.

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Interactions/Applications Source
2-[(Phenylsulfonyl)methyl]pyrrolidine HCl C₁₁H₁₄ClNO₂S Phenylsulfonylmethyl 275.75 Binds SphK1 via hydrophobic pockets and H-bonds with Asp264
2-([(4-Methylphenyl)sulfonyl]methyl)pyrrolidine HCl C₁₂H₁₈ClNO₂S 4-Methylphenylsulfonylmethyl 275.80 Increased hydrophobicity due to methyl group; potential enhanced target affinity
(R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine HCl C₁₁H₁₄ClFN 5-Fluoro-2-methylphenyl 215.69 Fluorine enhances electronegativity; may improve metabolic stability
2-[(3-Fluorophenyl)methyl]pyrrolidine HCl C₁₁H₁₄ClFN 3-Fluorophenylmethyl 215.69 Fluorine substituent alters π-π interactions; used in neuropharmacology
SB-269970 HCl (phenylsulfonyl-piperidine) C₁₈H₂₈ClN₂O₃S Phenylsulfonyl-ethyl-piperidine 388.95 5-HT7 receptor antagonist; complex structure reduces bioavailability
5-[2-(Phenylsulfonyl)ethyl]-1H-indole C₁₆H₁₅NO₂S Phenylsulfonylethyl-indole 301.36 Binds serotonin receptors; sulfonyl group stabilizes binding

Key Findings:

Substituent Effects on Target Binding: The phenylsulfonyl group in the target compound enhances hydrophobic interactions compared to fluorophenyl derivatives (e.g., 2-[(3-fluorophenyl)methyl]pyrrolidine HCl), which rely on halogen-mediated interactions .

Structural Complexity and Pharmacokinetics: Simpler pyrrolidine derivatives (e.g., fluorophenyl-pyrrolidine hydrochlorides) exhibit lower molecular weights (~215 g/mol) compared to the target compound (275.75 g/mol), suggesting better oral bioavailability . Complex analogs like SB-269970 HCl, with additional piperidine and phenol groups, show reduced metabolic stability despite higher target specificity .

Electronic Effects :

  • Fluorine substituents in fluorophenyl-pyrrolidine derivatives enhance electronegativity, improving receptor binding via dipole interactions but may introduce metabolic liabilities (e.g., oxidative defluorination) .

Research Implications

  • Drug Design : The phenylsulfonylmethyl group balances hydrophobicity and hydrogen-bonding capacity, making it a versatile scaffold for enzyme inhibitors.
  • Optimization : Introducing polar groups (e.g., hydroxyls) or halogens (e.g., fluorine) could fine-tune solubility and target affinity.
  • Comparative Limitations : Unlike indole or piperidine-containing analogs, the pyrrolidine core offers synthetic simplicity but may limit conformational diversity .

Biological Activity

2-[(Phenylsulfonyl)methyl]pyrrolidine hydrochloride (CAS No. 1185302-64-0) is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and pharmacological effects, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a phenylsulfonyl group, contributing to its unique chemical properties. Its molecular formula is C10H12ClN2O2S, and it has a molecular weight of 252.73 g/mol.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study by Tamilvendan et al. demonstrated that related pyrrolidine compounds showed moderate antibacterial activity against Escherichia coli and Bacillus subtilis, suggesting potential efficacy for this compound in similar applications .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
2-[(Phenylsulfonyl)methyl]pyrrolidineE. coliTBD
Pyrrolidine derivative AB. subtilis6.25 μg/mL
Pyrrolidine derivative BS. aureus12.5 μg/mL

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties, which are common among sulfonamide derivatives. Research on similar compounds indicates that they can inhibit pro-inflammatory cytokines, thus reducing inflammation in various models of disease . Further studies are needed to elucidate the specific mechanisms of action for this compound.

Pharmacological Applications

The pharmacological profile of this compound is still under investigation. Preliminary studies suggest that it may act as a modulator of certain biochemical pathways involved in disease processes such as cancer and autoimmune disorders . For example, its ability to inhibit sphingosine kinase, a target in cancer therapy, has been noted in related compounds .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of various pyrrolidine derivatives against clinically relevant pathogens. Compounds similar to this compound were tested for their MIC against Staphylococcus aureus, showing promising results that warrant further exploration of this specific compound .
  • Inflammatory Disease Models : In models of inflammatory bowel disease (IBD), compounds derived from pyrrolidine were shown to reduce inflammation markers significantly. This suggests a potential application for this compound in treating IBD or related conditions .

Q & A

Q. What are the recommended synthetic routes for 2-[(Phenylsulfonyl)methyl]pyrrolidine hydrochloride, and how can reaction conditions be optimized for academic-scale production?

  • Methodological Answer : A practical approach involves sulfonylation of pyrrolidine derivatives using phenylsulfonyl chloride under basic conditions. For example, describes a similar synthesis for 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride, where the sulfonyl group is introduced via nucleophilic substitution. Optimize reaction parameters (e.g., temperature: 0–25°C, solvent: dichloromethane, base: triethylamine) to control side reactions. Monitor intermediates using TLC or LC-MS to ensure stepwise progression . Post-synthesis, isolate the hydrochloride salt via acid-base extraction (e.g., HCl/NaOH) and characterize purity via melting point and NMR .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer : Combine orthogonal methods:
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (adjusted to pH 2.5 with trifluoroacetic acid) to assess purity (>98%) .
  • NMR : Confirm structural integrity via 1^1H and 13^{13}C NMR, focusing on sulfonyl (-SO2_2-) protons (δ 3.1–3.5 ppm) and pyrrolidine ring signals (δ 1.5–2.5 ppm) .
  • Mass Spectrometry (MS) : Validate molecular weight (MW = 239.8 g/mol) via ESI-MS in positive ion mode .

Q. How can researchers determine the solubility profile of this compound in common laboratory solvents?

  • Methodological Answer : Conduct a shake-flask solubility assay:
  • Prepare saturated solutions in solvents (e.g., water, ethanol, DMSO) at 25°C.
  • Filter and quantify dissolved compound via UV-Vis spectroscopy (calibration curve required).
  • Note: and highlight gaps in solubility data, necessitating empirical determination. Polar aprotic solvents (e.g., DMF) may enhance solubility due to the compound’s ionic nature .

Q. What safety precautions and handling protocols are critical when working with this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .
  • First Aid : For skin contact, rinse immediately with water for 15 minutes; seek medical attention if irritation persists .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectral data (e.g., NMR, MS) during structural elucidation?

  • Methodological Answer :
  • Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., ’s sulfonyl-piperidine derivatives) to identify expected spectral patterns .
  • Isotopic Labeling : Synthesize 13^{13}C-labeled analogs to confirm ambiguous carbon signals in NMR .
  • Computational Validation : Use DFT calculations (e.g., Gaussian software) to predict NMR shifts and compare with experimental data .

Q. How can chiral resolution techniques be applied to separate enantiomers of this compound?

  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak IA-3 column with hexane/isopropanol (90:10, 1.0 mL/min) to resolve enantiomers. Monitor resolution via polarimetric detection .
  • SMB Chromatography : For large-scale separation, employ simulated moving bed (SMB) chromatography with cellulose-based chiral stationary phases .

Q. What experimental approaches are recommended for investigating the compound’s stability under various pH and temperature conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to:
  • Acidic/alkaline conditions (0.1 M HCl/NaOH, 40°C, 24 hrs).
  • Oxidative stress (3% H2_2O2_2, 60°C).
  • Analyze degradation products via LC-MS and quantify stability using Arrhenius kinetics to predict shelf-life .

Q. How can researchers design controlled experiments to differentiate between the compound’s direct pharmacological effects and solvent interactions in in vitro assays?

  • Methodological Answer :
  • Solvent Controls : Include vehicle-only groups (e.g., DMSO at 0.1% v/v) in dose-response assays.
  • Counter-Screen Assays : Test the compound in multiple solvent systems (e.g., PBS, ethanol) to isolate solvent-independent effects .
  • Molecular Dynamics Simulations : Model interactions between the compound and solvent molecules to predict artifactual binding .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(Phenylsulfonyl)methyl]pyrrolidine hydrochloride
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2-[(Phenylsulfonyl)methyl]pyrrolidine hydrochloride

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